1-Ethyl-3-hydroxypiperidine
Overview
Description
1-Ethyl-3-hydroxypiperidine, also known as 1-Ethyl-3-piperidinol, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
1-Ethyl-3-hydroxypiperidine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 3-hydroxypyridine using a rhodium catalyst in the presence of methanol . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process. Another method involves a multi-step reaction starting with propan-1-ol, followed by hydrogenation using rhodium on coal as a catalyst .
Industrial production methods for this compound often involve similar hydrogenation processes, but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-3-hydroxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Oxidation: When subjected to oxidation, this compound can form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 1-ethylpiperidine.
Substitution: Substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-ethyl-3-piperidone, while reduction with lithium aluminum hydride can produce 1-ethylpiperidine.
Scientific Research Applications
1-Ethyl-3-hydroxypiperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxypiperidine involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a cholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
1-Ethyl-3-hydroxypiperidine can be compared with other similar compounds, such as:
1-Methyl-3-hydroxypiperidine: Similar in structure but with a methyl group instead of an ethyl group.
3-Hydroxypiperidine: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-4-hydroxypiperidine: The hydroxyl group is located at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethylpiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUOAGONLMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871217 | |
Record name | 1-Ethyl-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13444-24-1 | |
Record name | 1-Ethyl-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13444-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-piperidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-3-PIPERIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EP179I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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